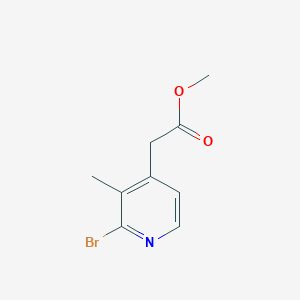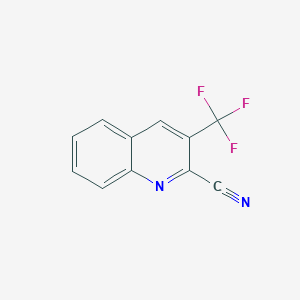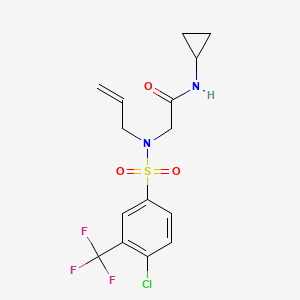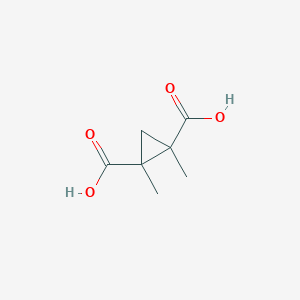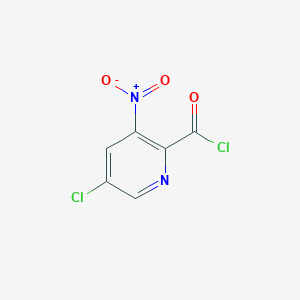
5-Chloro-3-nitropicolinoylchloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-3-nitropicolinoylchloride is an organic compound that belongs to the class of chlorinated nitropyridines It is characterized by the presence of a chlorine atom at the 5th position and a nitro group at the 3rd position on the pyridine ring, along with a picolinoyl chloride functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-nitropicolinoylchloride typically involves the chlorination and nitration of picolinic acid derivatives. One common method starts with the chlorination of 3-nitropyridine to introduce the chlorine atom at the 5th position. This is followed by the conversion of the resulting 5-chloro-3-nitropyridine to its picolinoyl chloride derivative through a reaction with thionyl chloride or oxalyl chloride under reflux conditions .
Industrial Production Methods
For industrial-scale production, the process is optimized to ensure high yield and purity. The chlorination step is often carried out using chlorinating agents such as phosphorus pentachloride (PCl5) or sulfuryl chloride (SO2Cl2). The nitration step can be performed using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) under controlled temperature conditions to avoid over-nitration .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-3-nitropicolinoylchloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a catalyst or metal hydrides.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF).
Reduction: Catalysts like palladium on carbon (Pd/C) or nickel (Ni) with hydrogen gas.
Hydrolysis: Aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl) solutions.
Major Products Formed
Nucleophilic Substitution: Substituted derivatives with various functional groups replacing the chlorine atom.
Reduction: 5-Chloro-3-aminopyridine derivatives.
Hydrolysis: 5-Chloro-3-nitropicolinic acid.
Scientific Research Applications
5-Chloro-3-nitropicolinoylchloride has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential precursor for the development of drugs targeting specific biological pathways.
Agrochemicals: Utilized in the synthesis of herbicides and pesticides due to its bioactive properties
Mechanism of Action
The mechanism of action of 5-Chloro-3-nitropicolinoylchloride involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The chlorine atom and picolinoyl chloride group can also participate in covalent bonding with nucleophilic sites in biological molecules, affecting their function .
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-5-nitropyridine
- 5-Chloro-2-nitropyridine
- 3-Nitropicolinoylchloride
Uniqueness
5-Chloro-3-nitropicolinoylchloride is unique due to the specific positioning of the chlorine and nitro groups on the pyridine ring, which imparts distinct reactivity and biological activity compared to other similar compounds. Its combination of functional groups makes it a versatile intermediate for various synthetic applications .
Properties
Molecular Formula |
C6H2Cl2N2O3 |
|---|---|
Molecular Weight |
220.99 g/mol |
IUPAC Name |
5-chloro-3-nitropyridine-2-carbonyl chloride |
InChI |
InChI=1S/C6H2Cl2N2O3/c7-3-1-4(10(12)13)5(6(8)11)9-2-3/h1-2H |
InChI Key |
PVVOUDKKJJQVGD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1[N+](=O)[O-])C(=O)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl2-(3-amino-7-chloroimidazo[1,2-a]pyridin-2-yl)acetate](/img/structure/B13123062.png)

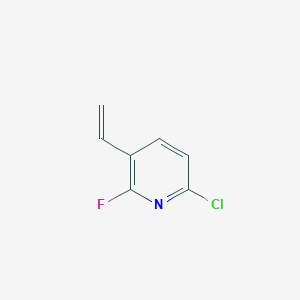
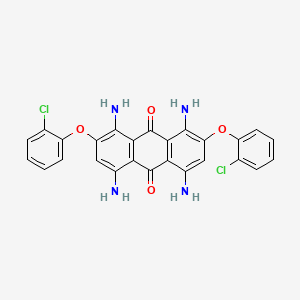
![4,6-Dichloroimidazo[1,5-a]quinoxaline](/img/structure/B13123090.png)
![1-cyclopropyl-3-[5-[6-(morpholin-4-ylmethyl)-1H-benzimidazol-2-yl]-1H-pyrazol-4-yl]urea;dihydrate](/img/structure/B13123091.png)



